
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(1,2,4-triazol-5-yl)aniline
- 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)aniline
- 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-3-yl)aniline
Uniqueness
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
3-chloro-4-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-4-3-7(12)5-9(8)11/h3-5H,12H2,1-2H3 |
Clave InChI |
SZBVEOXUVIPKLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13484277.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13484297.png)
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
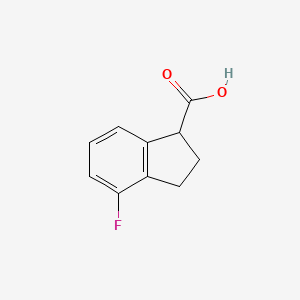
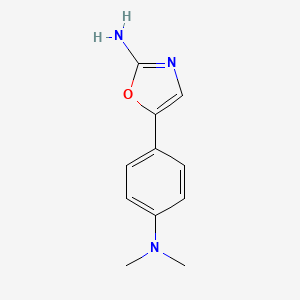
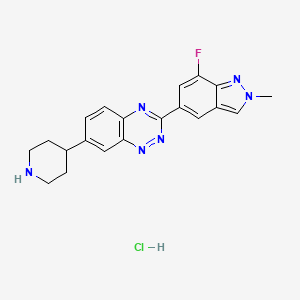
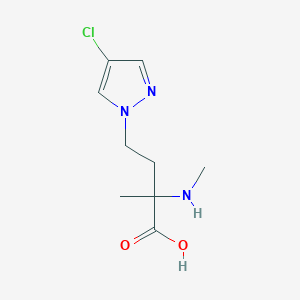
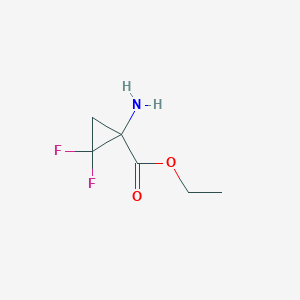

![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)

![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
